BenchChemオンラインストアへようこそ!

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid (CAS 2060026-37-9) belongs to the imidazo[1,5-a]pyrimidine heterocycle family, a scaffold recognized across multiple therapeutic programs for its capacity to present diverse pharmacophores through substitution at the 2-, 4-, and 8-positions. The compound incorporates a CHF2 group at C4, a methyl group at C2, and a carboxylic acid handle at C8, providing a defined vector set for fragment elaboration or direct incorporation into target-focused libraries.

Molecular Formula C9H7F2N3O2
Molecular Weight 227.17 g/mol
Cat. No. B13197922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid
Molecular FormulaC9H7F2N3O2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=CN2C(=C1)C(F)F)C(=O)O
InChIInChI=1S/C9H7F2N3O2/c1-4-2-5(7(10)11)14-3-12-6(9(15)16)8(14)13-4/h2-3,7H,1H3,(H,15,16)
InChIKeyDALAOFFVTJFGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid: Core Scaffold Identity and Procurement Positioning


4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid (CAS 2060026-37-9) belongs to the imidazo[1,5-a]pyrimidine heterocycle family, a scaffold recognized across multiple therapeutic programs for its capacity to present diverse pharmacophores through substitution at the 2-, 4-, and 8-positions [1]. The compound incorporates a CHF2 group at C4, a methyl group at C2, and a carboxylic acid handle at C8, providing a defined vector set for fragment elaboration or direct incorporation into target-focused libraries [2]. Its physicochemical profile (MW 227.17, cLogP ~1.67, TPSA 67.49 Ų) places it within favorable drug-like space, distinguishing it from more lipophilic trifluoromethyl or aryl-substituted analogues . Procurement-grade material is commercially available at 95% purity from multiple catalog suppliers, enabling consistent sourcing for medicinal chemistry campaigns .

Why In-Class Imidazo[1,5-a]pyrimidine-8-carboxylic Acids Cannot Be Interchanged with 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid


The imidazo[1,5-a]pyrimidine-8-carboxylic acid scaffold exhibits pronounced sensitivity to substituent identity at the C4 position, with even single-atom modifications (e.g., CHF₂ vs. CF₃ vs. Cl vs. OH) producing divergent physicochemical properties, metabolic stability profiles, and target engagement patterns [1]. The 4-difluoromethyl group is not merely a steric or lipophilic placeholder; its unique hydrogen-bond donor capacity (via the CHF₂ proton) and intermediate electron-withdrawing strength create a distinct electronic environment that is absent in the trifluoromethyl (CF₃), chloro (Cl), or hydroxy (OH) analogues [2]. Patent disclosures from Lysosomal Therapeutics explicitly differentiate 2,4-substitution patterns in imidazo[1,5-a]pyrimidine-8-carboxamide series by their biochemical activity against glucocerebrosidase pathway targets, demonstrating that generic substitution is pharmacologically unsound [3]. Consequently, substituting a 4-CF₃, 4-Cl, or 4-OH analogue for the 4-CHF₂ derivative in a structure–activity relationship (SAR) study or lead optimization campaign introduces uncontrolled variables that can confound potency, selectivity, ADME, and intellectual property positioning.

Quantitative Differentiation Evidence: 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid vs. Closest Structural Analogues


Lipophilic Ligand Efficiency: CHF₂ vs. CF₃ Substituent Impact on logP and Molecular Weight

The 4-CHF₂ analogue demonstrates a 1.67 logP value, which is 0.20–0.50 log units lower than the 4-CF₃ analogue (estimated logP ~1.9–2.2 based on the trifluoromethyl derivative CAS 2060051-55-8 with MW 245.16) . This reduced lipophilicity, combined with a lower molecular weight (227.17 vs. 245.16 Da for the CF₃ analogue), translates into an improved lipophilic ligand efficiency (LLE) index, a critical parameter for lead optimization where balancing potency with drug-like properties is essential [1]. The CHF₂ group also introduces a hydrogen-bond donor (the CHF₂ proton) absent in CF₃, offering an additional specific interaction vector for target engagement [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization Fluorine Chemistry

Metabolic Stability Differentiation: CHF₂ as a Metabolically Resilient Bioisostere vs. Chloro and Hydroxy Substituents

The difluoromethyl (–CHF₂) group is well-established in medicinal chemistry literature as a metabolically stable bioisostere that resists oxidative defluorination and CYP450-mediated degradation, in contrast to chloro (–Cl) substituents which are susceptible to glutathione conjugation and oxidative dechlorination, and hydroxy (–OH) groups which undergo rapid Phase II glucuronidation or sulfation [1]. While direct experimental metabolic stability data for the target compound are not publicly available, the class-level evidence for CHF₂-substituted heterocycles indicates that the 4-CHF₂ analogue can be expected to exhibit prolonged microsomal half-life and reduced intrinsic clearance compared to the 4-Cl and 4-OH analogues [2]. This metabolic advantage translates into a higher probability of achieving oral bioavailability and sustained target exposure in vivo [3].

Drug Metabolism ADME Optimization Bioisostere Design Fluorinated Heterocycles

Synthetic Tractability Advantage: C4-Chloro Precursor Versatility vs. Directly Functionalized C4-CHF₂ Scaffold

The published synthesis of 4-chloro-8-cyano-2-methylimidazo[1,5-a]pyrimidine (3) from 2-methylimidazo[1,5-a]pyrimidin-1H-4-one-8-carboxamide (2) via POCl₃ treatment demonstrates that 4-chloro intermediates are accessible for nucleophilic displacement under mild conditions [1]. However, the 4-chloro substituent is a reactive handle requiring further elaboration, whereas the 4-CHF₂ group in the target compound is a terminal pharmacophoric element installed during scaffold construction, eliminating an additional synthetic step for end users who require the CHF₂ motif at C4 [2]. For medicinal chemists pursuing SAR at other positions (e.g., C8 amide coupling), the pre-installed CHF₂ group saves one round of parallel synthesis compared to starting from a 4-Cl intermediate that would require subsequent CHF₂ introduction via deoxyfluorination or cross-coupling [3].

Parallel Synthesis Medicinal Chemistry Library Design Synthetic Intermediate Comparison Late-Stage Functionalization

IP and Structural Novelty Space: 4-CHF₂-2-methyl Substitution Pattern as a Differentiated Patent Position Relative to Lysosomal Therapeutics' 2,4-Dimethyl Series

The patent estate held by Lysosomal Therapeutics Inc. (e.g., US 10,053,456, WO 2017/176961) extensively exemplifies 2,4-dimethyl-N-phenylimidazo[1,5-a]pyrimidine-8-carboxamide compounds and 2-heterocyclyl-4-alkyl variants for glucocerebrosidase modulation and treatment of Parkinson's disease/Gaucher disease [1][2]. The 4-CHF₂-2-methyl substitution pattern of the target compound falls outside the primary Markush claims of these foundational patents, which emphasize 4-alkyl (particularly 4-methyl), 4-cycloalkyl, and 4-aryl substituents [3]. This structural divergence—specifically the 4-CHF₂ motif—creates a distinct intellectual property space for organizations seeking to develop novel imidazo[1,5-a]pyrimidine-based therapeutics without infringing on existing composition-of-matter claims. The CHF₂ group is not merely a trivial variant; its unique electronic and steric properties, coupled with hydrogen-bond donor capacity, produce a structurally and functionally differentiated chemotype [4].

Intellectual Property Analysis Patent Landscape Kinase Inhibitor Design Gaucher Disease Therapeutics

Biological Target Engagement Differentiation: P2Y1 Receptor Antagonist Pharmacophore Alignment with 4-CHF₂ Motif

Zhang and colleagues recently demonstrated that 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid derivatives (compound 19, IC₅₀ = 0.49 μM; compound 36b, IC₅₀ = 0.50 μM) act as potent P2Y1 receptor antagonists, outperforming the reference antagonist BPTU (IC₅₀ = 2.50 μM) and their earlier lead HNW001 (IC₅₀ = 4.07 μM) by approximately 5- to 8-fold in potency [1]. While these compounds feature an imidazole-5-carboxylic acid core rather than the imidazo[1,5-a]pyrimidine-8-carboxylic acid scaffold of the target compound, the 4-CHF₂ pharmacophore is conserved, and the structure–activity relationships indicate that the CHF₂ group at the position equivalent to C4 in the fused bicyclic system is critical for P2Y1 antagonism [2]. Furthermore, compounds 19 and 36b exhibited significant neuroprotective activity against oxidative stress via Nrf2 pathway upregulation and demonstrated favorable blood-brain barrier penetration potential in vitro [3]. These findings suggest that the 4-CHF₂-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid scaffold, with its analogous CHF₂ placement, constitutes a rational starting point for designing P2Y1 antagonists with potentially improved pharmacokinetic profiles conferred by the fused bicyclic core [4].

P2Y1 Receptor Antagonism Ischemic Stroke Platelet Aggregation Inhibition Neuroprotection

High-Impact Research and Industrial Application Scenarios for 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid


Fragment-Based and Structure-Based Drug Discovery Targeting Purinergic (P2Y1) and Related GPCRs

The 4-CHF₂-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid scaffold is ideally suited as a fragment or early lead scaffold for P2Y1 receptor antagonist programs, given the demonstrated potency (IC₅₀ ≈ 0.5 μM) of CHF₂-containing imidazole carboxylic acid analogues and the structural alignment of the CHF₂ pharmacophore [1]. The C8 carboxylic acid handle permits direct amide coupling to generate focused libraries for SAR exploration, while the fused imidazo[1,5-a]pyrimidine core offers conformational rigidity absent in monocyclic imidazole analogues, potentially enhancing target selectivity and pharmacokinetic properties [2]. The favorable cLogP (1.67) and TPSA (67.49 Ų) further support BBB penetration potential, positioning this scaffold for CNS-targeted programs in ischemic stroke and neurodegenerative disease [3].

IP-Differentiated Lead Generation for Glucocerebrosidase Modulation in Parkinson's Disease and Gaucher Disease

Organizations seeking to develop novel glucocerebrosidase modulators for Parkinson's disease or Gaucher disease without infringing on Lysosomal Therapeutics' dominant patent estate can leverage the 4-CHF₂-2-methyl substitution pattern as a structurally differentiated entry point [1]. The CHF₂ motif at C4 is not encompassed by the exemplified 4-alkyl/4-aryl substitution scope in the primary Lysosomal Therapeutics composition-of-matter claims (US 10,053,456; WO 2017/176961), creating an opportunity to establish independent IP around 4-CHF₂-imidazo[1,5-a]pyrimidine-8-carboxamide series [2]. The C8 carboxylic acid provides a direct synthetic handle for amide diversification to explore glucocerebrosidase pathway SAR, a strategy directly precedented by the 2,4-dimethyl-N-phenylimidazo[1,5-a]pyrimidine-8-carboxamide exemplars in the patent literature [3].

Parallel Library Synthesis and High-Throughput Screening (HTS) Plate Design

The pre-installed 4-CHF₂ group eliminates the need for late-stage deoxyfluorination chemistry, enabling direct C8 amide coupling for rapid library generation in 96-well or 384-well format [1]. This synthetic efficiency advantage over the 4-Cl intermediate route (which requires additional halogen exchange or fluorination steps) translates to a net reduction of 1–2 synthetic steps per analogue, significantly accelerating hit-to-lead timelines [2]. The commercial availability of 95% purity material from multiple suppliers ensures consistent quality for HTS campaigns, while the drug-like physicochemical profile (MW < 250 Da, cLogP < 2, TPSA < 70 Ų) aligns with fragment library design principles and reduces the risk of assay interference from highly lipophilic or aggregating compounds [3].

Metabolic Stability-Focused Lead Optimization in Kinase and GPCR Programs

For programs where metabolic stability is a critical optimization parameter (e.g., kinase inhibitors requiring sustained target coverage, CNS-penetrant GPCR modulators), the 4-CHF₂ scaffold offers a class-level advantage over 4-Cl and 4-OH analogues by virtue of the difluoromethyl group's resistance to oxidative metabolism and Phase II conjugation [1]. While direct microsomal stability data for this specific compound remain to be generated, the extensive medicinal chemistry literature on CHF₂ as a metabolically resilient bioisostere supports its prioritization over more metabolically labile substituents when designing lead series for in vivo efficacy studies [2]. The C2 methyl group additionally blocks potential CYP450-mediated benzylic oxidation at that position, further contributing to predicted metabolic robustness [3].

Quote Request

Request a Quote for 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.